Molecular Topology Differentiation: Fsp3 and logP Comparison Against the Des-methyl Analog
The presence of the N-methyl group on the target compound distinguishes it from the des-methyl analog (S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide. The tertiary amide in the target compound eliminates one hydrogen bond donor relative to the secondary amide analog, reducing HBD count from 2 to 1 and increasing lipophilicity. This N-methylation is expected to enhance membrane permeability and metabolic stability while reducing aqueous solubility—a well-established SAR principle in amide-containing lead series [1]. Although direct experimental logP or permeability data comparing these two specific compounds are not publicly available, the Fluorochem-calculated logP of 1.95 and Fsp3 of 0.58 for the target compound provide a baseline for computational comparison with the analog .
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (tertiary amide; N-methylated); logP = 1.95; Fsp3 = 0.58 |
| Comparator Or Baseline | (S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide (CAS 1825244-02-7): HBD = 2 (secondary amide; no N-methyl); logP and Fsp3 not publicly reported for comparator |
| Quantified Difference | ΔHBD = −1 (target relative to comparator); logP difference not directly measured but predicted to be approximately +0.5 to +0.8 log units based on N-methylation of amides |
| Conditions | Computed physicochemical properties from Fluorochem product datasheet ; comparator structural information from Chemenu |
Why This Matters
Reducing HBD count from 2 to 1 through N-methylation eliminates a hydrogen bond donor, which is generally associated with improved passive membrane permeability—a critical parameter for intracellular target engagement in cell-based assays.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. Reviews the impact of N-methylation on logP, solubility, and permeability of amide-containing compounds. View Source
